1,2-Bis(o-aminophenoxy)ethane

Übersicht

Beschreibung

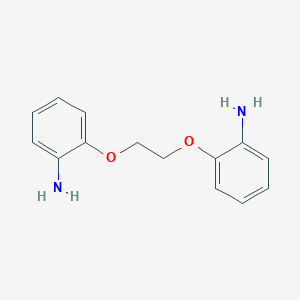

1,2-Bis(o-aminophenoxy)ethane is an organic compound with the molecular formula C14H16N2O2. It is a white to light yellow crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane. This compound is primarily used as a ligand in coordination chemistry and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(o-aminophenoxy)ethane can be synthesized through the reduction of 1,2-bis(2-nitrophenoxy)ethane. One common method involves the use of a nickel catalyst and activated carbon in ethanol under high-pressure hydrogenation conditions. The reaction is carried out at a temperature of 95°C and a pressure of 0.4 MPa. After the reaction is complete, the mixture is filtered, and the product is isolated by cooling and drying .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous hydrogenation systems to ensure efficient production. The purity of the final product is usually above 99%, with a high molar yield .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(o-aminophenoxy)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated aromatic compounds

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

1,2-Bis(o-aminophenoxy)ethane has the molecular formula . It consists of two o-aminophenoxy groups linked by an ethane backbone. This bivalent structure allows for effective chelation of calcium ions, making it valuable in biochemical applications.

Table 1: Synthesis Conditions

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Hydrogenation | Nickel | 95 | 0.4 | >99 |

Calcium Chelation and Signaling

This compound is primarily recognized for its role as an intracellular calcium chelator. It effectively binds calcium ions (), which are crucial for numerous cellular processes such as muscle contraction, neurotransmitter release, and cell signaling pathways. By modulating calcium levels, this compound aids in studying calcium-dependent cellular mechanisms.

Case Study: Neuronal Death

Research has demonstrated that this compound can prevent calcium overload-induced neuronal death. In experimental models, the compound was shown to restore calcium homeostasis in neuronal cells, thereby reducing apoptosis rates associated with calcium dysregulation .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. Its tetradentate nature allows it to bind through four donor atoms, facilitating the study of metal ion interactions in biological systems.

Table 2: Metal Complexes Formed

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Calcium | High | Biochemical assays |

| Zinc | Moderate | Enzyme activity studies |

| Copper | High | Catalysis research |

Antibacterial Activity

Emerging studies indicate that this compound exhibits antibacterial properties against various strains responsible for urinary tract infections (UTIs). The mechanism involves metal ion chelation essential for bacterial growth .

Case Study: Inhibition of Bacterial Growth

In vitro tests revealed that the compound inhibited the growth of multiple bacterial strains by disrupting their metal ion homeostasis, which is critical for their metabolic functions .

Material Science Applications

In materials science, this compound has been explored as an intermediate in the synthesis of dyes and pigments due to its ability to form stable complexes with colorants . Its unique chemical properties also allow for potential applications in polymer chemistry.

Wirkmechanismus

1,2-Bis(o-aminophenoxy)ethane acts as a chelating agent, binding to metal ions such as calcium. The presence of two amino groups and two phenoxy groups allows it to form stable complexes with metal ions. This chelation process is crucial in regulating intracellular calcium levels and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid: A related compound with additional carboxylic acid groups, used as a calcium chelator.

Ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid: Another chelating agent with similar applications in calcium ion regulation.

Uniqueness

1,2-Bis(o-aminophenoxy)ethane is unique due to its specific structure, which allows for the formation of stable metal complexes. Its ability to chelate calcium ions with high selectivity makes it valuable in both biological and industrial applications .

Biologische Aktivität

1,2-Bis(o-aminophenoxy)ethane, commonly known as BAPTA, is a calcium chelator that has gained attention for its biological activities, particularly in cellular signaling and neuroprotection. This article explores the compound's mechanisms of action, its role in various biological processes, and presents data from relevant studies.

Overview of BAPTA

BAPTA is a synthetic compound designed to selectively bind calcium ions (). Its structure includes two o-aminophenoxy groups linked by an ethylene chain, with four acetic acid groups that facilitate calcium binding. The compound is known for its high selectivity for over , making it a valuable tool in biological research.

BAPTA operates primarily as a calcium chelator, modulating intracellular calcium levels. This modulation affects various cellular processes, including:

- Neuronal Signaling : BAPTA has been shown to inhibit calcium-dependent signaling pathways in neurons, which can influence neurotransmitter release and neuronal excitability.

- Cell Survival : The compound has protective effects against neuronal apoptosis induced by calcium overload, particularly in models of spinal cord injury .

- Inhibition of Enzymatic Activity : BAPTA can inhibit phospholipase C activity in photoreceptors, affecting signal transduction pathways related to vision .

Neuroprotective Effects

A study conducted by Chiancone et al. demonstrated that local application of BAPTA significantly reduced neuronal apoptosis and reactive oxygen species (ROS) generation following spinal cord injury in mice. The results indicated enhanced preservation of electrophysiological functions and improved behavioral recovery over four weeks post-injury .

| Study | Method | Findings |

|---|---|---|

| Chiancone et al. (2021) | Local application post-injury | Reduced apoptosis and ROS; improved recovery |

| Hardie (2005) | Drosophila photoreceptors | Inhibition of phospholipase C activity |

Calcium Channel Modulation

BAPTA's interaction with calcium channels is critical for understanding its biological activity. Research shows that BAPTA can inhibit TRPC5 channels when injected into Xenopus oocytes, demonstrating its role in regulating calcium influx in neurons . This inhibition suggests potential applications in controlling neuronal excitability and plasticity.

Case Studies

- Spinal Cord Injury Model : In a controlled study involving spinal cord transection in mice, BAPTA was applied locally at the site of injury. The results highlighted a significant reduction in neuronal cell death and enhanced locomotor recovery compared to control groups that did not receive the treatment .

- Phototransduction in Drosophila : Another study explored the effects of BAPTA on Drosophila photoreceptors, where it inhibited phospholipase C activity. This inhibition led to altered light adaptation responses, showcasing BAPTA's role in sensory signal processing .

Eigenschaften

IUPAC Name |

2-[2-(2-aminophenoxy)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFQEVOCCOOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365262 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52411-34-4 | |

| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) function as a calcium chelator?

A1: BAPTA, a derivative of this compound, exhibits high affinity for calcium ions (Ca2+). The molecule binds Ca2+ with a 1:1 stoichiometry, effectively buffering intracellular calcium concentrations. This binding prevents calcium from interacting with other cellular components and influencing signaling pathways. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H16N2O2, and its molecular weight is 244.29 g/mol.

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers utilize various spectroscopic techniques, including 1H-NMR, IR, UV-Vis, and fluorescence spectroscopy, to determine the structure and properties of this compound and its derivatives. [, , , ]

Q4: How does the performance of BAPTA as a calcium buffer vary under different pH conditions?

A4: BAPTA demonstrates superior performance as a calcium buffer compared to EGTA across a broader pH range, making it suitable for studying cellular processes under diverse physiological conditions. []

Q5: How do structural modifications of BAPTA affect its calcium affinity?

A5: Introducing electron-releasing substituents on the aromatic rings of BAPTA weakens its affinity for Ca2+, whereas electron-withdrawing groups enhance its affinity. Replacing the ether oxygens with nitrogen atoms can further modulate the Ca2+ and Mg2+ affinities. []

Q6: What is the significance of fluorine substitution in 5FBAPTA?

A6: 5FBAPTA, a difluoro derivative of BAPTA, exhibits large 19F NMR chemical shifts upon chelating divalent cations, making it a valuable tool for measuring intracellular free Ca2+ concentrations using 19F NMR spectroscopy. [, ]

Q7: How does the structure of quin2, a derivative of BAPTA, contribute to its function as a fluorescent calcium indicator?

A7: Quin2, containing a quinoline nucleus, displays a significant shift in its fluorescence spectrum upon binding to Ca2+. This spectral shift is attributed to the hindered conjugation of nitrogen lone-pair electrons with the aromatic rings upon complexation. [, ]

Q8: How is BAPTA typically loaded into cells for intracellular calcium measurements?

A8: BAPTA is commonly loaded into cells as its acetoxymethyl ester (BAPTA-AM) derivative. This nonpolar ester readily permeates the cell membrane and is then hydrolyzed by intracellular esterases, releasing the active BAPTA chelator within the cell. [, , ]

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of BAPTA?

A9: While detailed ADME studies are not explicitly discussed in the provided research papers, it is known that BAPTA-AM is hydrolyzed intracellularly to release BAPTA. The specific metabolic pathways and excretion routes of BAPTA may vary depending on the organism and experimental conditions. [, ]

Q10: What types of cell-based assays and animal models have been used to study the effects of BAPTA and its derivatives?

A10: Researchers have employed BAPTA and its derivatives in various cell-based assays, including studies on lymphocytes [], thymocytes [], melanoma cells [, ], and airway smooth muscle cells []. Animal models, such as mice [, , ] and rats [, ], have also been used to investigate the impact of these compounds on physiological processes.

Q11: What are the potential toxic effects of BAPTA loading on cells?

A11: Loading cells with high concentrations of BAPTA can lead to cytotoxic effects, primarily due to the depletion of cellular ATP levels. [, ] This underscores the importance of optimizing BAPTA concentrations for specific experimental conditions.

Q12: Are there any strategies for targeted delivery of BAPTA to specific tissues or cell types?

A12: While the provided research does not delve into specific targeted delivery strategies for BAPTA, future research could explore possibilities like conjugation with antibodies or nanoparticles to enhance its delivery to desired tissues or cell types.

Q13: What analytical methods are commonly used to quantify BAPTA and its derivatives in biological samples?

A13: Researchers utilize techniques like UV spectroscopy [], 19F NMR spectroscopy [], and radioisotope labeling [, ] to quantify BAPTA and its derivatives in biological samples. The choice of method depends on the specific application and sensitivity required.

Q14: What were the key milestones in the development and application of BAPTA as a calcium chelator in biological research?

A14: The introduction of BAPTA [] marked a significant advancement in calcium signaling research, offering a more versatile and pH-insensitive alternative to EGTA. Subsequent development of fluorescent derivatives like quin2 [] and 19F NMR-sensitive 5FBAPTA [] further expanded the toolkit for studying intracellular calcium dynamics.

Q15: How has the use of BAPTA and its derivatives facilitated research across different scientific disciplines?

A15: BAPTA and its derivatives have played a pivotal role in advancing our understanding of calcium signaling in diverse fields like neuroscience [, , ], immunology [, ], cardiology [, ], and cancer biology [, ]. This highlights the cross-disciplinary impact of these tools in unraveling the complexities of calcium-dependent cellular processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.